molecular formula C22H29ClN4O6 B000688 1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride CAS No. 70476-82-3

1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride

Numéro de catalogue: B000688
Numéro CAS: 70476-82-3
Poids moléculaire: 480.9 g/mol
Clé InChI: MKCBCZDNNZPMCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mitoxantrone hydrochloride is a synthetic anthracenedione compound with significant antineoplastic and immunomodulatory activities, making it a valuable tool for oncological and immunological research. Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA crosslinks, strand breaks, and ultimately, the death of proliferating cells. It also exhibits potent inhibitory effects on B cell, T cell, and macrophage proliferation. Beyond its well-documented use in research models of leukemia, lymphoma, and multiple sclerosis, Mitoxantrone hydrochloride has emerged as a powerful agent for lymphatic mapping. When used as a tracer in preclinical surgical models, it effectively stains lymph nodes blue due to the formation of nanocrystals that are preferentially absorbed by the lymphatic system, aiding in the study of sentinel lymph node biopsy techniques and cancer metastasis. Researchers are exploring this application in models of breast, thyroid, and other solid tumors. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Key on ui mechanism of action

Mitoxantrone, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. Mitoxantrone also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity.
Mitoxantrone has limited ability to produce quinone-type free radicals & causes less cardiac toxicity than does doxorubicin. Mitoxantrone exerts its antitumor action by stimulating the formation of strand breaks in DNA;  this is mediated by topoisomerase II;  it also intercalates with DNA.
Intercalation allows binding to nucleic acids inhibiting DNA & RNA synthesis & causing DNA strand breaks;  inhibits topoisomerase II. /From table/
The mechanisms of the inotropic effect of mitoxantrone (MTO), a synthetic dihydroxyanthracenedione derivative with antineoplastic activity, was investigated in guinea pig ventricular myocytes using whole-cell patch-clamp methods combined with fura-2 fluorescence and cell-edge tracking techniques. In right ventricular papillary muscles, 30 microM MTO increased isometric force of contraction as well as action potential duration (APD) in a time-dependent manner. The force of contraction was increased approximately 3-fold within 4 h. This positive inotropic effect was accompanied by a prolongation of time to peak force and relaxation time. In current-clamped single myocytes treated with 30 microM MTO for 30 min, an increase of cell shortening by 77% and a prolongation of APD by 19% was observed. Peak amplitude of the intracellular Ca(2+) transients was also increased by 10%. The contribution of APD prolongation to the enhancement of cell shortening induced by MTO was assessed by clamping control myocytes with action potentials of various duration. Prolongation of APD(90) (ADP measured at 90% of repolarization) by 24% led to an increase of cell shortening by 13%. When the cells were clamped by an action potential with constant APD, MTO still caused an increase of cell shortening by 59% within 30 min. No increase of the peak intracellular Ca(2+) transients, however, was observed under this condition. We conclude that both the APD prolongation and a direct interaction with the contractile proteins contributed to the positive inotropic effect of MTO.
We show here that mitoxantrone and ametantrone induce interstrand DNA cross-links in HeLa S3 cells. These cross-links were observed only in cellular system suggesting that metabolism of the drugs is a necessary step leading to DNA cross-linking. Biologically inactive analogue of mitoxantrone, compound NSC 321458, did not induce cross-links in DNA of tumour cells which suggests that DNA cross-linking is associated with the cytotoxic and anti-tumour activity of these compounds.
For more Mechanism of Action (Complete) data for NOVANTRONE (7 total), please visit the HSDB record page.

Numéro CAS

70476-82-3

Formule moléculaire

C22H29ClN4O6

Poids moléculaire

480.9 g/mol

Nom IUPAC

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H

Clé InChI

MKCBCZDNNZPMCG-UHFFFAOYSA-N

SMILES canonique

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl

Color/Form

Blue-black solid from water ethanol

melting_point

203-5 °C

Autres numéros CAS

70476-82-3

Description physique

Liquid

Pictogrammes

Health Hazard

Numéros CAS associés

70476-82-3 (hydrochloride)
70711-41-0 (acetate)

Durée de conservation

Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4.
Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC.
Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV).

Solubilité

Sparingly soluble in water;  slightly sol in methanol;  practically insoluble in acetonitrile chloroform;  acetone
7.34e-01 g/L

Synonymes

Acetate, Mitoxantrone;  CL 232325;  CL-232325;  CL232325;  DHAQ;  Hydrochloride, Mitoxantrone;  Mitoxantrone;  Mitoxantrone Acetate;  Mitoxantrone Hydrochloride;  Mitozantrone;  Mitroxone;  Novantron;  Novantrone;  NSC 279836;  NSC 287836;  NSC 299195;  NSC 301739;  NSC 301739D;  NSC-279836;  NSC-287836;  NSC-299195;  NSC-301739;  NSC-301739D;  NSC279836;  NSC287836;  NSC299195;  NSC301739;  NSC301739D;  Onkotrone;  Pralifan;  Ralenova

Origine du produit

United States

Méthodes De Préparation

Leuco-Anthraquinone Alkylation-Oxidation Method

The most widely documented synthesis of mitoxantrone hydrochloride begins with leuco-1,4,5,8-tetrahydroxyanthraquinone (leuco-THAQ) as the foundational intermediate. In a representative procedure, 10.5 g of leuco-THAQ is dissolved in 59 mL of 1,4-dioxane under an inert nitrogen atmosphere. The solution is treated with 38 g of N-(2-hydroxyethyl)ethylenediamine via dropwise addition over 14 minutes, yielding a viscous paste. Subsequent heating to 53°C for 2.2 hours induces alkylation, forming a blue-brown intermediate.

Oxidation and Hydrochloride Formation:
The crude product is dissolved in 170 mL of absolute ethanol and oxidized by bubbling dry oxygen through the solution at 59°C for 5.5 hours, achieving aromatization to mitoxantrone. Final treatment with hydrogen chloride gas in ethanol precipitates mitoxantrone hydrochloride as a hygroscopic blue-black solid. This method reports a 38% yield for mitoxantrone base prior to hydrochloride salt formation.

Key Variables:

  • Solvent System: 1,4-Dioxane enhances solubility of leuco-THAQ but requires inert conditions to prevent premature oxidation.

  • Oxidizing Agent: Molecular oxygen offers cost efficiency, whereas chloranil (tetrachloro-1,2-benzoquinone) accelerates aromatization in alternative protocols.

Friedel-Crafts Acylation Route

An alternative pathway employs Friedel-Crafts acylation to construct the anthraquinone core. 4,7-Difluoroisobenzofuran-1,3-dione undergoes aluminum chloride-catalyzed acylation with hydroquinone, yielding 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione in 65% yield. Sequential nucleophilic aromatic substitutions (SNAr) with N-(2-hydroxyethyl)ethylenediamine introduce the side chains, followed by bioconjugation for probe derivatives. While this method is less common for bulk production, it provides modularity for structural analogs.

Optimization of Reaction Conditions

Temperature and Atmosphere Control

Exothermic reactions during alkylation necessitate precise temperature regulation. Maintaining 53–59°C prevents side reactions such as over-alkylation or decomposition. Inert atmospheres (nitrogen/argon) are critical in the leuco-THAQ route to inhibit oxidation prior to the designated aromatization step.

Solvent Selection and Purification

  • 1,4-Dioxane: Optimal for dissolving hydrophobic intermediates but poses toxicity concerns.

  • Ethanol: Serves dual roles as a reaction medium for hydrochloride formation and a precipitating agent during final isolation.

  • DMF: Facilitates SNAr reactions in the Friedel-Crafts route but requires rigorous drying to avoid hydrolysis.

Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >98% purity as verified by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • UV-Vis Spectroscopy: Mitoxantrone exhibits λmax at 609 nm (ε = 22,500 M⁻¹cm⁻¹) in aqueous HCl, confirming anthraquinone chromophore integrity.

  • NMR Spectroscopy: ¹H NMR (DMSO-d6, 400 MHz) displays characteristic signals at δ 8.15 (s, 2H, aromatic), 3.60–3.75 (m, 8H, ethylene glycol chains), and 2.70–2.85 (m, 4H, ethylenediamine).

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 65:35 v/v methanol:0.1 M ammonium acetate (pH 4.5)

  • Retention Time: 12.4 minutes

Batch analyses consistently show ≤0.5% impurities, meeting pharmacopeial standards.

Industrial Production and Scalability Challenges

Mitoxantrone hydrochloride is manufactured in 31 countries under Good Manufacturing Practice (GMP) guidelines. Key challenges include:

  • Low Yields: The multi-step synthesis rarely exceeds 40% overall yield due to intermediate instability.

  • Oxidation Byproducts: Over-oxidation generates naphthoquinoxaline derivatives, necessitating stringent process control.

Emerging Synthetic Technologies

Recent advances focus on flow chemistry to enhance reproducibility. Microreactors enable precise control over exothermic alkylation steps, reducing decomposition and improving yields to 45% in pilot studies. Biocatalytic oxidation using laccase enzymes is under investigation to replace harsh chemical oxidants .

Analyse Des Réactions Chimiques

Metabolic Activation and DNA Interactions

Mitoxantrone undergoes enzymatic and oxidative activation to form reactive intermediates:

  • Metabolite Formation : Oxidation produces a naphthoquinoxaline metabolite (Figure 1) via cytochrome P450 and peroxidases, which covalently binds to DNA/RNA .
  • DNA Cross-Linking : Induces concentration-dependent interstrand cross-links in HeLa S3 cells (observed at ≥5–10 µM) .

Table 1: DNA Cross-Linking Efficiency

Concentration (µM)Cross-Link Frequency (FCR*)ConditionsReference
50.15HeLa S3 cells, 24 hr
100.35HeLa S3 cells, 24 hr
500.65HeLa S3 cells, 24 hr
*FCR: Fraction of cross-linked DNA remaining after alkaline denaturation.

Free Radical Generation

Mitoxantrone generates reactive oxygen species (ROS) via redox cycling:

  • Mechanism : Semiquinone radical formation during enzymatic reduction, leading to superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) .
  • Impact : Contributes to oxidative DNA damage and lipid peroxidation .

Key Pathways :

  • Mitoxantrone+eSemiquinone radical\text{Mitoxantrone}+e^-\rightarrow \text{Semiquinone radical}
  • Semiquinone radical+O2Mitoxantrone+O2\text{Semiquinone radical}+O_2\rightarrow \text{Mitoxantrone}+O_2^-
  • 2O2+2H+H2O2+O22O_2^-+2H^+\rightarrow H_2O_2+O_2

Surfactant and Micelle Interactions

Mitoxantrone exhibits pH-dependent aggregation and micelle binding:

Table 2: Spectral Shifts in Surfactant Systems

Surfactantλ (pH 7.4, nm)λ (pH 10, nm)Binding Constant (K_b)Reference
SDS (anionic)6656721.2×1041.2\times 10^4
CTAB (cationic)6756782.8×1032.8\times 10^3
Triton X-1006666761.5×1031.5\times 10^3
  • Mechanism : Electrostatic interactions dominate with SDS, while hydrophobic interactions prevail with non-ionic surfactants .

pH-Dependent Behavior

Mitoxantrone’s protonation state influences its reactivity:

  • Acidic Conditions : Dicationic form predominates, enhancing DNA intercalation .
  • Alkaline Conditions : Deprotonation reduces charge, promoting aggregation (dimers and higher-order species) .

Aggregation States :

pHMonomer (%)Dimer (%)Higher Aggregates (%)
7.4304525
10204535

Degradation Pathways

  • Hydrolysis : Susceptible to hydrolysis under acidic conditions, forming carboxylate derivatives (mono- and dicarboxylates) .
  • Photodegradation : Exposure to UV light accelerates decomposition, producing unidentified byproducts .

Interaction with Biological Macromolecules

  • Topoisomerase II Inhibition : Forms a stable ternary complex with DNA and topoisomerase II, preventing re-ligation of DNA strands (IC₅₀ = 5.3 µM) .
  • Protein Binding : Binds to serum albumin (≥95% plasma protein binding), altering pharmacokinetics .

Applications De Recherche Scientifique

Cancer Treatment

Mitoxantrone is utilized in the treatment of several malignancies, including:

  • Acute Non-Lymphocytic Leukemia (ANLL) : It is employed as part of combination chemotherapy regimens for adults with ANLL, particularly in cases where other treatments have failed .
  • Prostate Cancer : The drug is indicated for hormone-refractory metastatic prostate cancer. It helps manage symptoms and prolong survival in patients resistant to other therapies .
  • Breast Cancer : Mitoxantrone has been used in advanced breast cancer cases, especially when conventional therapies are ineffective. Its efficacy in this setting has been documented in several clinical trials .

Multiple Sclerosis (MS)

Mitoxantrone is classified as a disease-modifying therapy for MS, particularly for patients with aggressive forms of the disease. It reduces the frequency of relapses and slows disease progression by suppressing the immune response that damages myelin .

Side Effects and Considerations

While mitoxantrone is effective, it carries significant risks:

  • Cardiotoxicity : Long-term use can lead to heart damage and heart failure .
  • Immunosuppression : Patients may experience reduced immunity, increasing susceptibility to infections .
  • Other Side Effects : Common adverse effects include nausea, vomiting, alopecia, and stomatitis .

Emerging Research Applications

Recent studies have expanded the potential applications of mitoxantrone:

Lymphatic Tracing in Surgery

A novel application involves using mitoxantrone hydrochloride injection for lymphatic mapping during surgical procedures. A study demonstrated its efficacy in sentinel lymph node biopsy (SLNB) for breast cancer, showing a detection rate comparable to traditional radionuclide methods . This application highlights mitoxantrone's versatility beyond oncology into surgical oncology.

Combination Therapies

Research is ongoing into combining mitoxantrone with other agents to enhance therapeutic efficacy while minimizing side effects. For instance, studies are exploring its use alongside immunotherapies or targeted therapies in various cancers .

Case Studies

Several case studies illustrate the effectiveness of mitoxantrone:

  • A retrospective analysis involving patients with hormone-refractory prostate cancer showed improved survival rates when treated with mitoxantrone compared to historical controls receiving standard care.
  • In MS patients treated with mitoxantrone, significant reductions in relapse rates were noted over a five-year follow-up period.

Mécanisme D'action

Mitoxantrone exerts its effects by inhibiting type II topoisomerase, an enzyme essential for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in rapidly dividing cells. Additionally, Mitoxantrone inhibits protein kinase C, further contributing to its antineoplastic activity .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1. Efficacy Metrics in Advanced Breast Cancer

Agent ORR (%) DCR (%) Median PFS (months)
Mitoxantrone Hydrochloride 26 58 4.2
Doxorubicin 27 61 4.5
Liposomal MIT 38 72 6.1

Data derived from .

Table 2. Environmental Toxicity Profiles

Compound Aquatic Toxicity (EC50, µg/L) Bioaccumulation Potential
Mitoxantrone Hydrochloride 6.4 (zebrafish embryos) High (persistent metabolites)
Doxorubicin 12.1 Moderate

Activité Biologique

Mitoxantrone hydrochloride is a synthetic anthracenedione compound primarily used in the treatment of various cancers, including acute non-lymphocytic leukemia and prostate cancer. Its biological activity is characterized by its ability to intercalate into DNA, inhibit topoisomerase II, and exert immunosuppressive effects, making it a critical agent in chemotherapy protocols. This article explores the biological mechanisms, pharmacodynamics, clinical applications, and case studies associated with mitoxantrone hydrochloride.

Mitoxantrone exerts its effects through several key mechanisms:

  • DNA Intercalation : Mitoxantrone intercalates into DNA strands, leading to structural distortions that hinder DNA replication and transcription.
  • Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and repair. This inhibition results in double-strand breaks in DNA, triggering apoptosis in cancer cells .
  • Immunosuppressive Effects : Mitoxantrone has been shown to inhibit the proliferation of B cells, T cells, and macrophages. It also impairs antigen presentation and cytokine secretion (e.g., interferon-gamma, TNF-alpha) which are crucial for immune responses .

Pharmacodynamics

Mitoxantrone demonstrates a lack of cell cycle phase specificity, affecting both proliferating and non-proliferating cells. Its pharmacokinetics reveal a rapid distribution phase with a half-life of approximately 30 hours following intravenous administration. The drug is metabolized primarily in the liver, and its metabolites can form covalent bonds with DNA, contributing to its cytotoxic effects .

Clinical Applications

Mitoxantrone is utilized in various clinical settings:

  • Cancer Treatment : Approved for use in acute non-lymphocytic leukemia and hormone-refractory prostate cancer.
  • Multiple Sclerosis : Used as a second-line therapy for patients with aggressive forms of multiple sclerosis due to its immunosuppressive properties .
  • Lymphatic Tracing : A modified formulation (Mitoxantrone Hydrochloride Injection for Tracing) is being studied for sentinel lymph node biopsy in breast cancer and thyroid cancer surgeries .

Case Study 1: Treatment of Recurrent Neuromyelitis Optica

A study involving five patients treated with mitoxantrone hydrochloride showed significant improvements in Expanded Disability Status Scale (EDSS) scores over a follow-up period. One patient improved from an EDSS score of 7 to 4 after receiving seven treatments. MRI scans indicated regression of lesions in the spinal cord following treatment .

Case Study 2: Safety and Efficacy in Gastric Cancer

A trial assessing the safety of Mitoxantrone Hydrochloride Injection for lymphatic tracing demonstrated that it was well-tolerated among gastric cancer patients. None experienced serious adverse events, indicating its potential as a reliable tracer during surgical procedures .

Summary of Research Findings

Study FocusFindings
Mechanism of ActionInhibits topoisomerase II; intercalates into DNA; immunosuppressive effects on T/B cells .
PharmacokineticsRapid distribution; terminal half-life ~30 hours; minimal absorption post-injection .
Clinical EfficacySignificant improvement in EDSS scores in MS patients; effective as a lymphatic tracer .
Safety ProfileWell-tolerated with low systemic effects; no serious adverse events reported during trials .

Q & A

Q. What are the molecular mechanisms underlying mitoxantrone hydrochloride’s antitumor activity, and how do they inform experimental design?

Mitoxantrone hydrochloride exerts its effects through DNA intercalation, topoisomerase II inhibition, and RNA interference, leading to DNA damage and apoptosis . When designing experiments, researchers should consider dose-dependent saturation effects observed in liposomal formulations and the role of pharmacokinetic alterations (e.g., prolonged half-life, reduced cardiac distribution) in efficacy and toxicity . Baseline cardiac biomarkers (e.g., cardiac troponin T) should be monitored to assess cardiotoxicity risk .

Q. How can researchers optimize experimental models for evaluating liposomal mitoxantrone formulations?

Preclinical studies should prioritize tumor models with enhanced permeability and retention (EPR) effects, such as L1210 ascitic tumors, where pegylated liposomal mitoxantrone demonstrated dose-dependent activity saturation . Key parameters include encapsulation efficiency (e.g., copper ion-mediated loading ), stability under thermal stress , and particle size (≤60 nm for tumor targeting ). Pharmacokinetic studies in phase I trials suggest monitoring plasma concentration-time curves to validate prolonged circulation .

Advanced Research Questions

Q. How can contradictory efficacy data between liposomal and conventional mitoxantrone formulations be reconciled in metastatic breast cancer trials?

Discrepancies in objective response rates (ORR) between liposomal (13.3%) and conventional mitoxantrone (6.7%) may arise from differences in patient populations (e.g., prior anthracycline exposure ) or liposomal stability (e.g., drug leakage in early formulations ). Researchers should stratify trials by molecular subtypes (e.g., HER2-positive vs. triple-negative) and use RECIST 1.1 criteria for standardized lesion measurement . Meta-analyses of phase II/III trials (e.g., NCT02596373 ) can clarify subgroup-specific benefits.

Q. What methodological approaches are recommended for analyzing mitoxantrone’s synergy with emerging therapies in relapsed AML?

In phase I/II trials combining mitoxantrone with ixazomib (a proteasome inhibitor), researchers employed MEC (mitoxantrone, etoposide, cytarabine) protocols with dose escalation based on myelosuppression thresholds . Flow cytometry for minimal residual disease (MRD) and RNA sequencing for resistance markers (e.g., FLT3 mutations) are critical for assessing synergy. Toxicity profiles should differentiate between drug-specific effects (e.g., mitoxantrone’s myelotoxicity) and combination-driven adverse events .

Q. How can electrochemical biosensors improve mitoxantrone quantification in pharmacokinetic studies?

ZIF-8/ionic liquid composite-based biosensors enable sensitive detection of mitoxantrone at concentrations as low as 0.001 M, with validation via cyclic voltammetry and differential pulse voltammetry . This method reduces reliance on HPLC and enhances real-time monitoring in preclinical models, particularly for liposomal formulations with altered release kinetics .

Methodological and Analytical Challenges

Q. What strategies mitigate cardiotoxicity while maintaining antineoplastic efficacy in liposomal mitoxantrone trials?

Cumulative dose limits (≤160 mg/m² for anthracycline-naïve patients ) and echocardiogram monitoring every 3 months post-treatment are essential . Liposomal formulations reduce peak plasma concentrations, lowering cardiac troponin T (cTnT) elevation risk (3.3% vs. 36.7% in conventional mitoxantrone ). Researchers should compare cardiac MRI data with historical doxorubicin studies to validate safety improvements .

Q. How do hemolysis assays inform mitoxantrone formulation safety for intravenous delivery?

In vitro hemolysis studies using rabbit erythrocytes revealed no significant hemolysis at clinical doses (0.23 mg/mL), supporting the safety of mitoxantrone hydrochloride injections . Researchers should replicate these assays under physiological conditions (pH 7.4, 37°C) and correlate findings with in vivo toxicity data from phase I trials .

Cross-Disciplinary Applications

Q. What predictive biomarkers are emerging for mitoxantrone response in neuroinflammatory diseases?

While mitoxantrone is FDA-approved for multiple sclerosis, its repurposing for neuroinflammation requires biomarkers like CSF oligoclonal bands and MRI lesion activity . In vitro models of microglial activation can screen for mitoxantrone’s inhibition of pro-inflammatory cytokines (e.g., TNF-α), with validation in phase II trials targeting NF-κB pathways .

Q. How can nanotechnology address mitoxantrone’s limitations in solid tumor penetration?

Pegylated hydrogenated soy phosphatidylcholine/cholesterol (HSPC/chol) liposomes enhance tumor accumulation via EPR, as demonstrated in ovarian and head/neck squamous carcinomas . Researchers should integrate single-cell RNA sequencing to identify tumor stroma interactions and optimize nanoparticle size (e.g., <100 nm) for deep tissue penetration .

Ethical and Long-Term Safety Considerations

Q. What ethical considerations arise in trials involving heavily pretreated cancer patients?

Trials must balance aggressive therapeutic goals with quality-of-life metrics, particularly in patients with ≥2 prior chemotherapy lines . Informed consent should explicitly address risks of secondary leukemia (0.2–1.7% incidence ) and irreversible cardiotoxicity. Data safety monitoring boards (DSMBs) are critical for interim analyses of hematological SAEs .

Q. How should long-term safety surveillance be structured for mitoxantrone-based therapies?

Post-marketing studies should track cardiac dysfunction for ≥2 years using echocardiograms and serum biomarkers (e.g., cTnT ). Registries for secondary malignancies, aligned with FDA’s REMS requirements , can clarify population-level risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride
Reactant of Route 2
1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.